molecular formula C7H15NO4S B2494446 2-(Butane-1-sulfonamido)propanoic acid CAS No. 1009164-46-8

2-(Butane-1-sulfonamido)propanoic acid

Cat. No. B2494446
CAS RN: 1009164-46-8
M. Wt: 209.26
InChI Key: OZSRHFORCGVPJI-UHFFFAOYSA-N
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Description

“2-(Butane-1-sulfonamido)propanoic acid” is a sulfonamide derivative . It has a CAS Number of 1009164-46-8 . The molecular weight of this compound is 209.27 . It is also known as N-(butylsulfonyl)alanine . This compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-(Butane-1-sulfonamido)propanoic acid” is C7H15NO4S . The InChI code for this compound is 1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“2-(Butane-1-sulfonamido)propanoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Basic Information

“2-(Butane-1-sulfonamido)propanoic acid”, also known as Bsp, is a sulfonamide derivative. It has a molecular formula of C7H15NO4S and a molecular weight of 209.26 . It’s typically available in powder form .

Use in Synthetic Biology

In the field of synthetic biology, “2-(Butane-1-sulfonamido)propanoic acid” is considered an unnatural amino acid (UAA) . UAAs are used to expand the molecular toolbox of protein “parts”, introducing new functions that are difficult or impossible to create with proteins comprised of the natural 20 amino acid building blocks .

Protein Engineering

Proteins bearing UAAs like “2-(Butane-1-sulfonamido)propanoic acid” can result in improved properties such as hyperstability and protease resistance . These features may be useful for tailoring orthogonal proteins in the context of synthetic biological networks .

Creation of Artificial Proteins

The incorporation of UAAs into proteins is a strategy that can potentially expand synthetic biology methods for the creation of artificial proteins . This is part of the challenge of synthetic biology, which lies in the construction of artificial cellular systems .

Mechanism of Action

    Target of Action

    Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

    Mode of Action

    Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule .

    Biochemical Pathways

    By inhibiting folic acid synthesis, sulfonamides disrupt various biochemical pathways in bacteria that rely on folic acid, such as the synthesis of nucleic acids and proteins .

    Pharmacokinetics

    They are primarily excreted unchanged in the urine .

    Result of Action

    The inhibition of folic acid synthesis by sulfonamides leads to a halt in bacterial growth, making them bacteriostatic .

    Action Environment

    The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

properties

IUPAC Name

2-(butylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSRHFORCGVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butane-1-sulfonamido)propanoic acid

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